molecular formula C16H16N2O B6278949 2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine CAS No. 302940-77-8

2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine

Cat. No. B6278949
CAS RN: 302940-77-8
M. Wt: 252.3
InChI Key:
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Description

Synthesis Analysis

This would involve a step-by-step explanation of how the compound can be synthesized from readily available starting materials. It would also discuss the conditions required for each step, such as temperature, pressure, and the presence of any catalysts .


Molecular Structure Analysis

This would involve using techniques like X-ray crystallography or NMR spectroscopy to determine the precise 3D structure of the compound .


Chemical Reactions Analysis

This would involve studying how the compound reacts with other chemicals. This could include looking at its reactivity, stability, and the products it forms during reactions .


Physical And Chemical Properties Analysis

This would involve measuring properties like the compound’s melting point, boiling point, solubility in different solvents, and its spectral data .

Mechanism of Action

If the compound has a biological effect, this would involve studying how it interacts with biological molecules. For example, does it inhibit an enzyme, bind to a receptor, or disrupt a cellular process ?

Safety and Hazards

This would involve looking at the compound’s toxicity, flammability, and any risks it poses to human health or the environment .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine involves the condensation of 4-ethoxyaniline with phthalic anhydride followed by reduction of the resulting imide to form the desired imine.", "Starting Materials": [ "4-ethoxyaniline", "Phthalic anhydride", "Sodium borohydride", "Acetic acid", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 4-ethoxyaniline (1.0 equiv) and phthalic anhydride (1.1 equiv) in acetic acid and heat the mixture to 120°C for 4 hours to form the imide intermediate.", "Step 2: Cool the reaction mixture to room temperature and add sodium borohydride (1.2 equiv) in ethanol dropwise with stirring. The reduction reaction should be monitored by TLC until completion.", "Step 3: Acidify the reaction mixture with dilute hydrochloric acid and extract the product with ethyl acetate.", "Step 4: Purify the crude product by column chromatography to obtain the desired 2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine." ] }

CAS RN

302940-77-8

Product Name

2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine

Molecular Formula

C16H16N2O

Molecular Weight

252.3

Purity

85

Origin of Product

United States

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